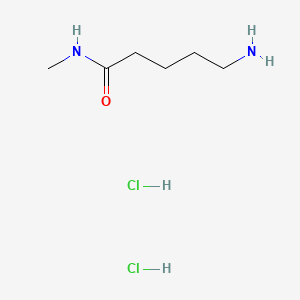

5-amino-N-methylpentanamidedihydrochloride

Beschreibung

5-Amino-N-methylpentanamidedihydrochloride (CAS: 71697-89-7) is a dihydrochloride salt of a substituted pentanamide derivative. Its molecular formula is C₅H₁₃N₃O·(HCl)₂, with a molecular weight of 225.12 g/mol. Structurally, it features a linear pentanamide backbone with a primary amine group at the C5 position and an N-methyl substitution on the amide nitrogen. This compound is synthesized via multi-step reactions, including reductive amination, amide coupling, and acid deprotection, as outlined in Scheme 1 of .

The compound’s physicochemical properties remain partially characterized. Limited stability data suggest it is incompatible with strong oxidizers (e.g., nitrogen oxides, hydrogen chloride), which may induce hazardous decomposition .

Eigenschaften

Molekularformel |

C6H16Cl2N2O |

|---|---|

Molekulargewicht |

203.11 g/mol |

IUPAC-Name |

5-amino-N-methylpentanamide;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-6(9)4-2-3-5-7;;/h2-5,7H2,1H3,(H,8,9);2*1H |

InChI-Schlüssel |

JEVVLHYLSKYGKW-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)CCCCN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methylpentanamide dihydrochloride typically involves the reaction of N-methylpentanamide with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 5-amino-N-methylpentanamide dihydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-methylpentanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted amides. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Wissenschaftliche Forschungsanwendungen

5-amino-N-methylpentanamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-amino-N-methylpentanamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain metabolic enzymes and activation of signaling pathways that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

The tertiary amine and chloro substituent in 5-chloro-N-{2-[(dimethylamino)methyl]-2-methylpropyl}pentanamide confer lipophilicity, contrasting with the primary amine and hydrophilic hydrochloride salt in the target compound .

Stability and Reactivity: Ranitidine derivatives (e.g., amino alcohol hemifumarate) exhibit well-characterized degradation pathways under heat/moisture, whereas 5-amino-N-methylpentanamidedihydrochloride’s instability with oxidizers (e.g., HCl release) remains a critical handling consideration .

Biologische Aktivität

5-Amino-N-methylpentanamidedihydrochloride, commonly referred to as 5-AMQ, is a compound that has garnered attention for its biological activity, particularly as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the metabolism of nicotinamide and is linked to various metabolic disorders, making 5-AMQ a candidate for therapeutic interventions in obesity and diabetes.

5-AMQ acts primarily by inhibiting NNMT, which catalyzes the N-methylation of nicotinamide and other substrates. The inhibition of NNMT has been associated with several beneficial effects on cellular metabolism, particularly in adipose tissues. Elevated NNMT levels are observed in conditions such as obesity and type 2 diabetes, suggesting that its inhibition could ameliorate metabolic dysregulation .

In Vitro Studies

In vitro studies have demonstrated that 5-AMQ exhibits high cell permeability and selectivity towards NNMT without significantly affecting other related methyltransferases. For instance, cultured adipocytes treated with 5-AMQ showed reduced lipogenesis and altered intracellular metabolite levels, including increased NAD+ and S-(5′-adenosyl)-L-methionine (SAM) .

In Vivo Studies

A pharmacokinetic study in rats revealed that 5-AMQ has substantial plasma exposure following both intravenous (IV) and oral administration. Key findings include:

- Mean Maximum Plasma Concentration : 2252 ng/mL after oral administration.

- Area Under the Curve (AUC) : 3708 h.ng/mL for IV and 14431 h.ng/mL for oral groups.

- Half-Life : Approximately 3.80 hours (IV) and 6.90 hours (oral) .

These results indicate good bioavailability and suggest that 5-AMQ could be effectively utilized in therapeutic settings.

Obesity and Metabolic Disorders

A notable case study involved diet-induced obese mice treated with antisense oligonucleotides to reduce NNMT expression. These mice exhibited protection from diet-induced obesity, highlighting the potential of NNMT inhibitors like 5-AMQ in managing obesity-related metabolic disorders .

Data Table: Summary of Biological Activities

| Activity Type | Observations/Results |

|---|---|

| NNMT Inhibition | Potent inhibitor; reduces lipogenesis in adipocytes |

| Cell Permeability | High permeability across cell membranes |

| Metabolite Alteration | Increased NAD+ and SAM levels |

| Pharmacokinetics | Good oral bioavailability; significant plasma exposure |

| Therapeutic Potential | Promising for obesity and type 2 diabetes management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.